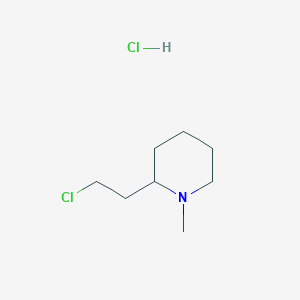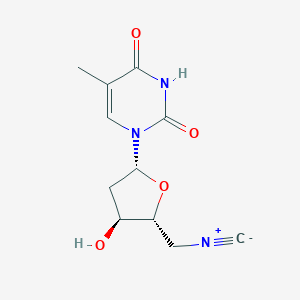
5'-Isocyano-5'-deoxythymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5'-Isocyano-5'-deoxythymidine, also known as ICT, is a nucleoside analog that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that has been synthesized using a variety of methods and has been found to have a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5'-Isocyano-5'-deoxythymidine has been studied extensively for its potential applications in scientific research. It has been found to have antiviral activity against a range of viruses, including HIV, herpes simplex virus, and cytomegalovirus. It has also been found to have anticancer activity, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 5'-Isocyano-5'-deoxythymidine has been used as a tool in molecular biology research, as it can be incorporated into DNA and RNA and used as a probe to study DNA and RNA synthesis.
Mecanismo De Acción
The mechanism of action of 5'-Isocyano-5'-deoxythymidine is not fully understood, but it is thought to involve the inhibition of viral or cancer cell replication by interfering with DNA synthesis. 5'-Isocyano-5'-deoxythymidine is incorporated into DNA and RNA during synthesis, causing chain termination and preventing further replication. Additionally, it has been suggested that 5'-Isocyano-5'-deoxythymidine may inhibit the activity of enzymes involved in DNA synthesis, such as DNA polymerase.
Efectos Bioquímicos Y Fisiológicos
5'-Isocyano-5'-deoxythymidine has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the expression of genes involved in cell proliferation. Additionally, 5'-Isocyano-5'-deoxythymidine has been found to modulate the immune system, enhancing the activity of natural killer cells and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5'-Isocyano-5'-deoxythymidine for lab experiments is its versatility. It can be used as a tool in molecular biology research, as well as a potential therapeutic agent for viral infections and cancer. Additionally, it is relatively easy to synthesize and has been found to be stable in a variety of conditions. However, one limitation of 5'-Isocyano-5'-deoxythymidine is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring is necessary to ensure the safety of lab experiments.
Direcciones Futuras
There are many potential future directions for research on 5'-Isocyano-5'-deoxythymidine. One area of interest is the development of new analogs with improved antiviral and anticancer activity. Additionally, there is potential for the use of 5'-Isocyano-5'-deoxythymidine in combination with other drugs or therapies to enhance its efficacy. Further studies are also needed to fully understand the mechanism of action of 5'-Isocyano-5'-deoxythymidine and its effects on the immune system. Finally, there is potential for the use of 5'-Isocyano-5'-deoxythymidine as a diagnostic tool for viral infections and cancer, as it can be incorporated into DNA and RNA and used as a probe for detection.
Métodos De Síntesis
There are several methods for synthesizing 5'-Isocyano-5'-deoxythymidine, including the reaction of thymidine with cyanogen bromide and the reaction of 5-iodo-2'-deoxyuridine with potassium cyanate. The most common method involves the reaction of 5-iodo-2'-deoxyuridine with potassium cyanate in the presence of a base, such as triethylamine, to produce 5'-Isocyano-5'-deoxythymidine. This method has been found to be efficient and reproducible, and has been used in many studies to synthesize 5'-Isocyano-5'-deoxythymidine.
Propiedades
Número CAS |
132101-22-5 |
|---|---|
Nombre del producto |
5'-Isocyano-5'-deoxythymidine |
Fórmula molecular |
C11H13N3O4 |
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(isocyanomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13N3O4/c1-6-5-14(11(17)13-10(6)16)9-3-7(15)8(18-9)4-12-2/h5,7-9,15H,3-4H2,1H3,(H,13,16,17)/t7-,8+,9+/m0/s1 |
Clave InChI |
GBWQKYUVGHOFTL-DJLDLDEBSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)C[N+]#[C-])O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C[N+]#[C-])O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C[N+]#[C-])O |
Sinónimos |
5'-isocyano-5'-deoxythymidine 5-ICDT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



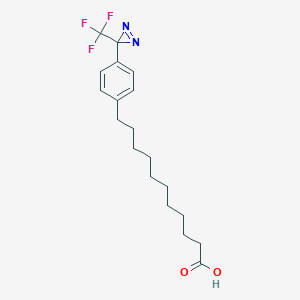
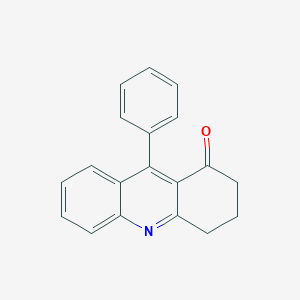
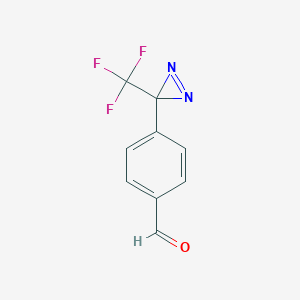
![Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B141184.png)
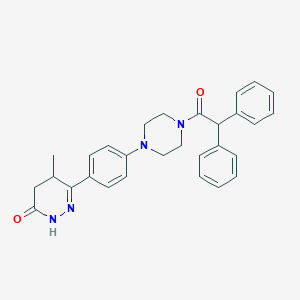
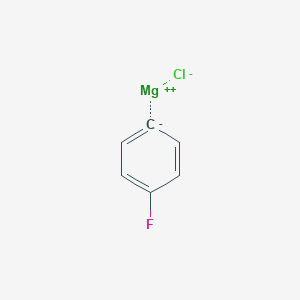
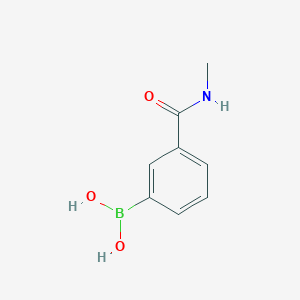
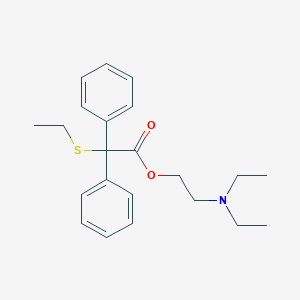
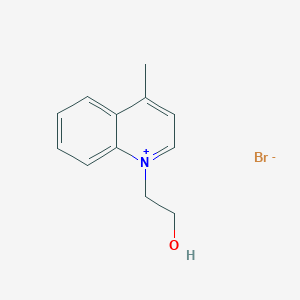
![3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate](/img/structure/B141194.png)
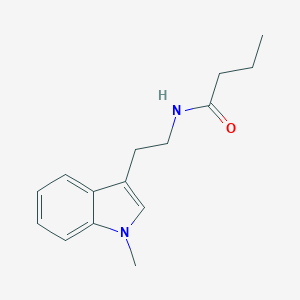
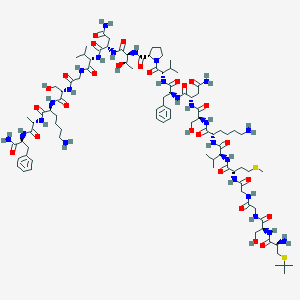
![[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene](/img/structure/B141206.png)
